Hdm2 E3 ligase inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

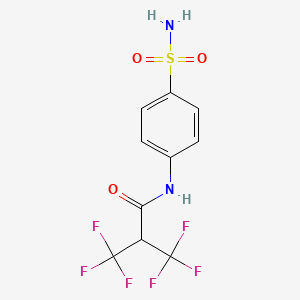

Molecular Formula |

C10H8F6N2O3S |

|---|---|

Molecular Weight |

350.24 g/mol |

IUPAC Name |

3,3,3-trifluoro-N-(4-sulfamoylphenyl)-2-(trifluoromethyl)propanamide |

InChI |

InChI=1S/C10H8F6N2O3S/c11-9(12,13)7(10(14,15)16)8(19)18-5-1-3-6(4-2-5)22(17,20)21/h1-4,7H,(H,18,19)(H2,17,20,21) |

InChI Key |

SKFRRPUNXSXVKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(C(F)(F)F)C(F)(F)F)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanisms of Action of Hdm2 E3 Ligase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action of inhibitors targeting the Hdm2 E3 ubiquitin ligase, a critical negative regulator of the p53 tumor suppressor. Understanding these mechanisms is paramount for the development of novel cancer therapeutics. This document details the primary strategies for Hdm2 inhibition, presents quantitative data for key inhibitors, outlines detailed experimental protocols for their characterization, and provides visual representations of the underlying biological pathways and experimental workflows.

Core Mechanisms of Hdm2 E3 Ligase Inhibition

The oncoprotein Hdm2 (also known as Mdm2 in mice) is a pivotal negative regulator of the p53 tumor suppressor. It primarily functions as an E3 ubiquitin ligase, targeting p53 for ubiquitination and subsequent proteasomal degradation.[1][2][3][4] Hdm2 also inhibits p53's transcriptional activity by binding to its N-terminal transactivation domain.[3][5] Consequently, inhibiting Hdm2 function has emerged as a promising therapeutic strategy to reactivate p53 in cancer cells. The primary mechanisms of Hdm2 inhibition can be categorized as follows:

-

Disruption of the Hdm2-p53 Protein-Protein Interaction (PPI): This is the most extensively studied mechanism. Small molecules bind to the deep hydrophobic pocket on Hdm2 that normally accommodates the p53 transactivation domain, thereby preventing the interaction and stabilizing p53.[1][6][7]

-

Inhibition of Hdm2 E3 Ligase Catalytic Activity: This approach involves compounds that directly interfere with the enzymatic function of the Hdm2 RING domain, preventing the transfer of ubiquitin to p53 and other substrates.[2][8]

-

Induction of Hdm2 Degradation: A more recent strategy employs Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of Hdm2 itself, leading to a sustained stabilization of p53.[9][10]

Quantitative Data for Hdm2 Inhibitors

The potency of Hdm2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki). The following tables summarize representative quantitative data for different classes of Hdm2 inhibitors.

Table 1: Inhibitors of the Hdm2-p53 Interaction

| Compound | Class | Assay Type | IC50 | Ki | Reference(s) |

| Nutlin-3a | cis-imidazoline | HTRF | 9.4 nM | - | [11] |

| RG7388 (Idasanutlin) | Pyrrolidine | - | 6 nM | - | [11] |

| MI-63 | Spiro-oxindole | - | - | 36 nM | [11] |

| AMG 232 | Piperidinone | - | - | 0.88 nM | [11] |

| Hdm2 E3 ligase inhibitor 1 | Not specified | Ubiquitination Assay | 12.7 µM | - | [8] |

| Peptide 4 | Stapled Peptide | - | - | 5 nM | [12] |

Table 2: Direct Hdm2 E3 Ligase Inhibitors

| Compound | Class | Assay Type | IC50 | Notes | Reference(s) |

| HLI98 family | 5-deazaflavin | In vitro ubiquitination | ~5-10 µM | Also affects other E3 ligases at higher concentrations. | [2][13] |

| MEL23/MEL24 | Not specified | Cell-based auto-ubiquitination | - | Induce p53 and Mdm2 accumulation. | [11] |

Table 3: Hdm2 Degraders (PROTACs)

| Compound | Linker-E3 Ligase Ligand | Target | DC50 | Notes | Reference(s) |

| Compound 8 | IMiD-based | MDM2 | < 10 nM | More potent than parent MDM2 inhibitor. | [9][10] |

| WB156 | Lenalidomide (CRBN ligand) | MDM2 | ~1 nM | Induces apoptosis in leukemia cells. | [14] |

Signaling Pathways and Inhibitor Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the mechanisms of action of the different classes of Hdm2 inhibitors.

Hdm2-p53 Signaling Pathway

Caption: The Hdm2-p53 negative feedback loop.

Mechanism of Hdm2-p53 Interaction Inhibitors

Caption: Action of Hdm2-p53 protein-protein interaction inhibitors.

Mechanism of Direct Hdm2 E3 Ligase Inhibitors

Caption: Action of direct Hdm2 E3 ligase activity inhibitors.

Mechanism of Hdm2 PROTACs

Caption: Mechanism of Hdm2 degradation by PROTACs.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Hdm2 inhibitors.

Hdm2-p53 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the disruption of the Hdm2-p53 interaction in a high-throughput format.

Materials:

-

GST-tagged Hdm2 protein

-

Biotinylated p53 peptide (e.g., residues 1-29)

-

Europium cryptate-labeled anti-GST antibody (donor)

-

XL665-labeled streptavidin (acceptor)

-

Assay buffer (e.g., PBS, 0.1% BSA, 0.1% Tween-20)

-

Test compounds

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Protocol:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 384-well plate, add 5 µL of the test compound dilution.

-

Add 5 µL of a solution containing GST-Hdm2 (final concentration, e.g., 5 nM) to each well.

-

Add 5 µL of a solution containing biotinylated p53 peptide (final concentration, e.g., 10 nM) to each well.

-

Incubate the plate at room temperature for 30 minutes.

-

Add 5 µL of a solution containing both the europium cryptate-labeled anti-GST antibody and the XL665-labeled streptavidin (prepare according to manufacturer's instructions).

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the compound concentration to determine the IC50 value.

In Vitro Hdm2 E3 Ligase Ubiquitination Assay

This assay directly measures the ability of a compound to inhibit the E3 ligase activity of Hdm2.

Materials:

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5a)

-

Recombinant human Hdm2 (E3 ligase)

-

Recombinant human p53 (substrate)

-

Biotinylated ubiquitin

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

Test compounds

-

SDS-PAGE gels and Western blot apparatus

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

Protocol:

-

Set up the ubiquitination reaction mixture in a microcentrifuge tube on ice. For a 20 µL reaction, combine:

-

2 µL of 10x ubiquitination buffer

-

1 µL of 10 mM ATP

-

1 µL of E1 enzyme (e.g., 100 nM final)

-

1 µL of E2 enzyme (e.g., 500 nM final)

-

2 µL of biotinylated ubiquitin (e.g., 5 µM final)

-

2 µL of p53 substrate (e.g., 1 µM final)

-

1 µL of test compound at various concentrations (or DMSO for control)

-

Water to a final volume of 19 µL.

-

-

Initiate the reaction by adding 1 µL of Hdm2 (e.g., 200 nM final).

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by adding 5 µL of 5x SDS-PAGE loading buffer and boiling for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and then probe with streptavidin-HRP to detect biotinylated-ubiquitinated p53.

-

Develop the blot using a chemiluminescent substrate and visualize the bands. A reduction in the intensity of the ubiquitinated p53 ladder in the presence of the compound indicates inhibition.

Cellular Hdm2 Degradation Assay (Western Blot)

This protocol is used to validate the activity of Hdm2-targeting PROTACs in a cellular context.

Materials:

-

Cancer cell line with wild-type p53 (e.g., SJSA-1, HCT116)

-

Cell culture medium and supplements

-

Test PROTAC compound

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132, as a positive control for p53 stabilization)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-Hdm2, anti-p53, anti-p21, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE and Western blot equipment

-

Chemiluminescent substrate

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the PROTAC compound or DMSO for different time points (e.g., 4, 8, 12, 24 hours).

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Perform SDS-PAGE and Western blotting as described in the ubiquitination assay protocol.

-

Probe the membranes with primary antibodies against Hdm2, p53, p21, and a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescent substrate. A decrease in the Hdm2 band intensity, coupled with an increase in p53 and p21 levels, confirms the on-target activity of the PROTAC.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for the discovery and characterization of Hdm2 inhibitors.

High-Throughput Screening (HTS) Workflow for Hdm2-p53 PPI Inhibitors

Caption: A typical HTS workflow for identifying Hdm2-p53 interaction inhibitors.

Logical Workflow for Validating an Hdm2 PROTAC

Caption: Logical workflow for the experimental validation of an Hdm2 PROTAC.

References

- 1. Characterization and Optimization of a Novel Protein–Protein Interaction Biosensor High-Content Screening Assay to Identify Disruptors of the Interactions Between p53 and hDM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. resources.revvity.com [resources.revvity.com]

- 6. docs.abcam.com [docs.abcam.com]

- 7. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

- 8. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Screening for E3-Ubiquitin ligase inhibitors: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Small molecule inhibitors of HDM2 ubiquitin ligase activity stabilize and activate p53 in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of MDM2 Degraders Based on Ligands Derived from Ugi Reactions: Lessons and Discoveries - PMC [pmc.ncbi.nlm.nih.gov]

Hdm2 E3 Ligase Inhibitor 1 and the Regulation of the p53 Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of Hdm2 E3 ligase inhibitors, with a specific focus on Hdm2 E3 ligase inhibitor 1, in the regulation of the p53 tumor suppressor pathway. This document details the mechanism of action, presents quantitative data for key inhibitors, outlines detailed experimental protocols for studying the Hdm2-p53 interaction, and provides visual representations of the signaling pathway and experimental workflows.

Introduction: The Critical Hdm2-p53 Interaction

The tumor suppressor protein p53 plays a pivotal role in maintaining cellular integrity by orchestrating responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[1][2] Activation of p53 can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the propagation of damaged or cancerous cells.[1][2] The activity and stability of p53 are tightly regulated by the E3 ubiquitin ligase Hdm2 (also known as Mdm2 in mice).[1] Hdm2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent degradation by the proteasome.[1] In many cancers where wild-type p53 is present, Hdm2 is overexpressed, effectively neutralizing the tumor-suppressive functions of p53.[3] Consequently, the inhibition of the Hdm2-p53 interaction has emerged as a promising therapeutic strategy for reactivating p53 in cancer cells.[3][4]

Hdm2 E3 ligase inhibitors are small molecules designed to disrupt the interaction between Hdm2 and p53.[5] One such inhibitor, this compound, acts as a reversible inhibitor of Hdm2-mediated ubiquitination of p53.[5] By blocking this interaction, the inhibitor stabilizes p53, leading to the activation of downstream p53 target genes and subsequent anti-tumor effects.[5]

Quantitative Data of Hdm2-p53 Interaction Inhibitors

The potency of various small molecule inhibitors targeting the Hdm2-p53 interaction has been characterized using a range of biochemical and cell-based assays. The following table summarizes key quantitative data for this compound and other notable inhibitors in the field.

| Inhibitor | Assay Type | Parameter | Value | Cell Line/System | Reference |

| This compound | Ubiquitination Assay | IC50 | 12.7 µM | In vitro | [5] |

| Nutlin-3a | HTRF | IC50 | 90 nM | In vitro | [3] |

| Cell Viability | IC50 | 1-2 µM | SJSA-1, HCT116, RKO | [3] | |

| MI-773 | TR-FRET | Ki | 0.88 nM | In vitro | [3] |

| RG7112 | Biochemical | IC50 | 18 nM | In vitro | [6] |

| Cell Viability | IC50 | 0.18 - 2.2 µM | Various cancer cell lines | [6] | |

| AMG 232 | Biochemical | Kd | 0.045 nM | In vitro | [6] |

| Cell Viability | IC50 | 9.1 nM | SJSA-1 | [6] |

Signaling Pathway

The Hdm2-p53 signaling pathway is a critical cellular regulatory circuit. In normal, unstressed cells, Hdm2 continuously targets p53 for degradation, maintaining low intracellular levels of the tumor suppressor. Upon cellular stress, such as DNA damage, this interaction is disrupted, leading to p53 stabilization and activation. Hdm2 E3 ligase inhibitors mimic this disruption, leading to the reactivation of the p53 pathway.

Caption: Hdm2-p53 signaling pathway and the mechanism of its inhibition.

Experimental Protocols

A variety of in vitro and cell-based assays are utilized to screen for and characterize Hdm2 E3 ligase inhibitors. Below are detailed protocols for three commonly employed methods.

Fluorescence Polarization (FP) Assay

This biochemical assay measures the disruption of the Hdm2-p53 interaction in solution.

Principle: A small, fluorescently labeled p53-derived peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Hdm2 protein, the tumbling rate of the peptide slows significantly, leading to an increase in fluorescence polarization. An inhibitor that disrupts this interaction will cause a decrease in polarization.[7][8][9]

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 100 mM potassium phosphate (B84403) (pH 7.5), 100 µg/mL bovine gamma globulin, 0.02% sodium azide.

-

Fluorescent Peptide: Synthesize a peptide derived from the p53 N-terminal domain (e.g., residues 15-29) and label it with a fluorophore (e.g., 5-FAM). Prepare a 100 nM working solution in Assay Buffer.

-

Hdm2 Protein: Recombinant human Hdm2 protein (N-terminal domain, e.g., residues 1-125). Prepare a 20 nM working solution in Assay Buffer.

-

Test Compound: Prepare a serial dilution of the Hdm2 E3 ligase inhibitor in DMSO, then dilute further in Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

-

-

Assay Procedure (384-well plate format):

-

To each well, add 10 µL of the test compound solution.

-

Add 20 µL of the 20 nM Hdm2 protein solution to all wells except for the "no protein" control wells.

-

Add 20 µL of the 100 nM fluorescent peptide solution to all wells.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., excitation at 485 nm and emission at 535 nm for 5-FAM).

-

Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" (0% inhibition) and "no protein" (100% inhibition) controls.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a robust, high-throughput screening method for studying protein-protein interactions.

Principle: This assay utilizes fluorescence resonance energy transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (e.g., d2 or XL665). One interacting partner (e.g., GST-tagged Hdm2) is labeled with an antibody conjugated to the donor, and the other partner (e.g., biotinylated p53 peptide) is labeled with streptavidin conjugated to the acceptor. When Hdm2 and p53 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor will disrupt this interaction and reduce the FRET signal.[10][11][12]

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.0), 150 mM NaCl, 0.1% BSA, 0.5 M KF.

-

GST-Hdm2: Recombinant GST-tagged human Hdm2 protein.

-

Biotin-p53 peptide: Biotinylated peptide derived from the p53 N-terminal domain.

-

HTRF Reagents: Anti-GST antibody labeled with Europium cryptate and Streptavidin-XL665.

-

Test Compound: Prepare serial dilutions in DMSO and then in Assay Buffer.

-

-

Assay Procedure (384-well low volume plate):

-

Add 2 µL of the test compound to the wells.

-

Add 4 µL of a mixture containing GST-Hdm2 and Biotin-p53 peptide (final concentrations to be optimized, typically in the low nM range).

-

Add 4 µL of a mixture of the HTRF detection reagents.

-

Incubate at room temperature for 1 to 4 hours, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm (cryptate) and 665 nm (acceptor).

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Determine the IC50 value from a dose-response curve.

-

Cell-Based p53 Luciferase Reporter Assay

This assay measures the ability of an inhibitor to activate the transcriptional activity of p53 in living cells.

Principle: A reporter vector containing the firefly luciferase gene under the control of a p53-responsive promoter is introduced into a cell line with wild-type p53. In the absence of a stimulus, p53 is kept at low levels by Hdm2, resulting in low luciferase expression. An Hdm2 inhibitor will stabilize p53, leading to increased transcription of the luciferase gene and a corresponding increase in luminescence.[13]

Protocol:

-

Cell Culture and Transfection:

-

Culture a human cancer cell line with wild-type p53 (e.g., U2OS, HCT116) in appropriate media.

-

Seed cells into a 96-well white, clear-bottom plate.

-

Transfect the cells with a p53-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.

-

-

Compound Treatment:

-

24 hours post-transfection, treat the cells with serial dilutions of the Hdm2 E3 ligase inhibitor. Include a vehicle control (DMSO) and a positive control (e.g., Nutlin-3a).

-

Incubate the cells for an additional 24 hours.

-

-

Luminescence Measurement:

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of p53 activity for each compound concentration relative to the vehicle control.

-

Determine the EC50 value from a dose-response curve.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing Hdm2 E3 ligase inhibitors.

Caption: A representative workflow for the discovery and characterization of Hdm2 inhibitors.

Conclusion

The inhibition of the Hdm2-p53 interaction is a validated and promising strategy in oncology for the reactivation of the p53 tumor suppressor pathway. This compound and other small molecules in its class have demonstrated the potential to stabilize p53 and induce downstream anti-proliferative and pro-apoptotic effects. This technical guide provides researchers and drug developers with a foundational understanding of the Hdm2-p53 axis, quantitative data for key inhibitors, and detailed experimental protocols to facilitate further research and development in this critical area of cancer therapeutics. The continued exploration of novel Hdm2 inhibitors and a deeper understanding of their molecular mechanisms will be crucial for the development of next-generation p53-targeted therapies.

References

- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] The MDM2-p53 pathway revisited | Semantic Scholar [semanticscholar.org]

- 3. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction [mdpi.com]

- 7. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. revvity.com [revvity.com]

- 11. resources.revvity.com [resources.revvity.com]

- 12. researchgate.net [researchgate.net]

- 13. Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Function of Hdm2 E3 Ligase and its Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The human homolog of murine double minute 2 (Hdm2), a RING finger E3 ubiquitin ligase, is a master negative regulator of the p53 tumor suppressor. By targeting p53 for ubiquitination and subsequent proteasomal degradation, Hdm2 plays a critical role in controlling cell cycle progression, apoptosis, and DNA repair.[1][2] Overexpression of Hdm2 is a common event in many human cancers, leading to the inactivation of wild-type p53 and promoting tumorigenesis.[3][4] This has established the Hdm2-p53 interaction as a prime target for cancer therapy. This technical guide provides a comprehensive overview of the structure and function of Hdm2 E3 ligase, the molecular basis of its interaction with p53, and the mechanisms of action of small molecule inhibitors that disrupt this critical protein-protein interaction. Detailed experimental protocols for key assays and a summary of quantitative data for prominent inhibitors are also presented to aid in the research and development of novel anti-cancer therapeutics.

Structure of the Hdm2 Protein

Hdm2 is a 491-amino acid phosphoprotein characterized by several distinct functional domains that orchestrate its interaction with p53 and its E3 ligase activity.[2]

-

N-Terminal Domain (NTD): This region (approximately residues 1-109) forms a deep hydrophobic cleft that is essential for binding to the transactivation domain of p53.[2][5] The binding of Hdm2 to this region of p53 sterically hinders p53's ability to activate transcription.[1][2] Key residues within the p53-binding pocket of Hdm2 are critical for this interaction.

-

Central Acidic Domain: This domain is rich in acidic residues and is involved in interactions with various cellular proteins, including ribosomal proteins like L23.[6]

-

Zinc Finger Domain: The function of this domain is not fully elucidated but is thought to contribute to the overall structural integrity and protein-protein interactions of Hdm2.[7]

-

C-Terminal RING (Really Interesting New Gene) Domain: This domain (approximately residues 430-480) is the catalytic core of Hdm2, conferring its E3 ubiquitin ligase activity.[7][8] The RING domain binds to an E2 ubiquitin-conjugating enzyme, facilitating the transfer of ubiquitin from the E2 to a substrate protein, most notably p53.[9] The proper folding of the RING domain is dependent on the coordination of two zinc ions.[7] The extreme C-terminus of the RING domain is crucial for the supramolecular assembly and full ubiquitin ligase activity of Hdm2.[10]

Function and Regulation of Hdm2 E3 Ligase

The primary and most studied function of Hdm2 is the negative regulation of the p53 tumor suppressor. This regulation occurs through a tightly controlled feedback loop.[2]

The Hdm2-p53 Autoregulatory Feedback Loop

Under normal cellular conditions, p53 levels are kept low. p53 acts as a transcription factor for the MDM2 gene, meaning that increased p53 activity leads to increased Hdm2 protein production.[2] Hdm2, in turn, binds to p53 and mediates its ubiquitination and subsequent degradation by the 26S proteasome, thus completing the negative feedback loop.[1][2] This ensures that p53 is only activated in response to cellular stress signals.

Mechanism of p53 Ubiquitination

The ubiquitination of p53 by Hdm2 is a multi-step enzymatic cascade:

-

Ubiquitin Activation (E1): An E1 activating enzyme uses ATP to adenylate a ubiquitin molecule and then forms a thioester bond with it.

-

Ubiquitin Conjugation (E2): The activated ubiquitin is transferred to an E2 conjugating enzyme, such as UbcH5b.[11]

-

Ubiquitin Ligation (E3): Hdm2, as the E3 ligase, binds to both the ubiquitin-loaded E2 enzyme and the p53 substrate. It facilitates the transfer of ubiquitin from the E2 to specific lysine (B10760008) residues on p53.[9]

The nature of p53 ubiquitination by Hdm2 can vary. Monoubiquitination of p53 can lead to its nuclear export, while polyubiquitination targets it for proteasomal degradation.[1]

Regulation of Hdm2 Activity

Hdm2 activity is regulated by several mechanisms, including:

-

Phosphorylation: DNA damage can trigger the phosphorylation of both p53 and Hdm2, which disrupts their interaction and leads to p53 stabilization and activation.[2]

-

Interaction with other proteins: Proteins like p14ARF can sequester Hdm2 in the nucleolus, preventing it from interacting with and degrading p53.[2] Ribosomal proteins such as L11 and L23 can also bind to Hdm2 and inhibit its E3 ligase activity.[6]

-

Alternative Splicing: Hdm2 can undergo alternative splicing, generating isoforms that may have different functions. Some splice variants can even inhibit the activity of full-length Hdm2, leading to an increase in p53 activity.[12]

Hdm2 Inhibitors: A Therapeutic Strategy

Given the critical role of Hdm2 in suppressing p53, inhibiting the Hdm2-p53 interaction has emerged as a promising therapeutic strategy for cancers that retain wild-type p53.[3][13] By blocking this interaction, Hdm2 inhibitors aim to stabilize and reactivate p53, thereby restoring its tumor-suppressive functions, including cell cycle arrest and apoptosis.[4]

Mechanism of Action

Small molecule inhibitors of Hdm2 typically function by mimicking the key p53 residues (Phe19, Trp23, and Leu26) that insert into the hydrophobic pocket on the N-terminal domain of Hdm2.[14][15] By occupying this pocket, the inhibitors prevent Hdm2 from binding to p53. This leads to:

-

Stabilization of p53: The inhibition of Hdm2-mediated degradation results in the accumulation of p53 protein.[16]

-

Activation of p53 signaling: The stabilized p53 can then translocate to the nucleus and activate the transcription of its target genes, such as p21 (cell cycle arrest) and PUMA and BAX (apoptosis).[4]

Classes of Hdm2 Inhibitors

Several classes of small molecule Hdm2 inhibitors have been developed and have entered clinical trials.[13] These include:

-

cis-Imidazolines (e.g., Nutlins): These were among the first potent and selective small-molecule inhibitors of the Hdm2-p53 interaction.[3]

-

Spiro-oxindoles: This class of inhibitors was designed de novo based on the pharmacophore of the Hdm2 p53-binding pocket.[17]

-

Benzodiazepines: High-throughput screening led to the identification of benzodiazepine (B76468) derivatives as Hdm2 inhibitors.[18]

While promising, the clinical development of Hdm2 inhibitors has faced challenges, including on-target toxicities like thrombocytopenia and gastrointestinal issues, as well as the development of resistance.[19][20]

Quantitative Data for Hdm2 Inhibitors

The following table summarizes key quantitative data for selected Hdm2 inhibitors, providing a comparative overview of their potency.

| Inhibitor | Class | Target(s) | IC50 | Ki/Kd | Reference |

| Nutlin-3a | cis-Imidazoline | Hdm2 | ~1.5 µM (MTT assay) | - | [17] |

| RG7112 | cis-Imidazoline | Hdm2 | 0.4 µM (MTT assay) | - | [17] |

| Idasanutlin (RG7388) | cis-Imidazoline | Hdm2 | - | - | [21] |

| MI-77301 (SAR405838) | Spiro-oxindole | Hdm2 | - | - | [13] |

| AMG 232 | Piperidinone | Hdm2 | - | - | [13] |

| MK-8242 | - | Hdm2 | - | - | [13][22] |

| CGM097 | - | Hdm2 | - | - | [13][23] |

| DS-3032b | - | Hdm2 | - | - | [13] |

| Navtemadlin (KRT-232) | Piperidinone | Hdm2 | - | Sub-nanomolar (biophysical assays) | [24] |

| WK238 | - | Hdm2/Hdm4 | - | 109 nM (Hdm2), 11 µM (Hdm4) | [17] |

| BH3I-1 | BH3 mimetic | Bcl-2 family, Hdm2 | - | 5.3 µM (Hdm2) | [25] |

Experimental Protocols

Hdm2-p53 Interaction Assay (Fluorescence Polarization)

This assay measures the disruption of the Hdm2-p53 interaction by a test compound.[26]

Materials:

-

Purified recombinant Hdm2 protein (N-terminal domain)

-

Fluorescently labeled p53-derived peptide (e.g., with fluorescein)

-

Assay buffer (e.g., 40 mM phosphate (B84403) buffer, pH 7.5, 200 mM NaCl, 0.02 mg/mL bovine serum albumin)

-

Test compounds dissolved in DMSO

-

Microplate reader with fluorescence polarization capabilities

Protocol:

-

Prepare a solution of the fluorescently labeled p53 peptide and Hdm2 protein in the assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.

-

Serially dilute the test compounds in DMSO and then add them to the wells of a microplate.

-

Add the Hdm2-p53 peptide mixture to the wells containing the test compounds. Include control wells with DMSO only (maximum polarization) and wells with only the fluorescent peptide (minimum polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 24 hours) to allow the binding to reach equilibrium.[27]

-

Measure the fluorescence polarization of each well using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Hdm2 Ubiquitination Assay

This assay measures the E3 ligase activity of Hdm2 by detecting the ubiquitination of p53.[11][28]

Materials:

-

Purified recombinant E1 activating enzyme (e.g., UBE1)

-

Purified recombinant E2 conjugating enzyme (e.g., UbcH5b)

-

Purified recombinant Hdm2 protein

-

Purified recombinant p53 protein (substrate)

-

Ubiquitin (wild-type or biotinylated)

-

ATP

-

Ubiquitination reaction buffer (containing Tris-HCl, MgCl2, DTT)

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies against p53 and ubiquitin (or streptavidin-HRP for biotinylated ubiquitin)

Protocol:

-

Set up the ubiquitination reaction by combining the E1 enzyme, E2 enzyme, Hdm2, p53, ubiquitin, and ATP in the reaction buffer.

-

To test inhibitors, pre-incubate Hdm2 with the test compound before adding the other reaction components.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Perform a Western blot using a primary antibody against p53 to detect the ubiquitinated forms of p53, which will appear as a ladder of higher molecular weight bands.

-

Alternatively, if using biotinylated ubiquitin, probe the membrane with streptavidin-HRP.

High-Content Screening (HCS) Biosensor Assay for p53-Hdm2 Interaction

This cell-based assay allows for the high-throughput screening of compounds that disrupt the p53-Hdm2 interaction in a cellular context.[29][30]

Materials:

-

U-2 OS cells (or another suitable cell line)

-

Recombinant adenovirus constructs expressing p53 fused to Green Fluorescent Protein (GFP) and targeted to the nucleolus, and Hdm2 fused to Red Fluorescent Protein (RFP) with nuclear localization and export signals.

-

Cell culture medium and reagents

-

Test compounds dissolved in DMSO

-

High-content imaging system and analysis software

Protocol:

-

Seed U-2 OS cells in microplates suitable for imaging.

-

Co-infect the cells with the adenoviruses expressing the p53-GFP and Hdm2-RFP biosensors.

-

Allow the cells to express the biosensors for a specified time (e.g., 24 hours). In the basal state, the interaction between p53-GFP and Hdm2-RFP will cause both to co-localize in the nucleolus.

-

Treat the cells with test compounds at various concentrations.

-

Incubate for a suitable duration to allow for the disruption of the interaction.

-

Acquire fluorescent images of the cells using a high-content imaging system.

-

Use an image analysis algorithm to quantify the redistribution of the Hdm2-RFP signal from the nucleolus/nucleus to the cytoplasm. An increase in cytoplasmic RFP signal indicates disruption of the p53-Hdm2 interaction.

-

Calculate the percentage of disruption and determine the EC50 value for active compounds.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Hdm2-p53 Regulation and Inhibition

Caption: The Hdm2-p53 autoregulatory loop and the mechanism of its inhibition.

Experimental Workflow for Screening Hdm2 Inhibitors

Caption: A typical workflow for the discovery and development of Hdm2 inhibitors.

Conclusion

The Hdm2 E3 ligase is a pivotal regulator of the p53 tumor suppressor, and its inhibition represents a validated and actively pursued strategy in oncology drug discovery. A thorough understanding of Hdm2's structure, its enzymatic function, and the molecular intricacies of the Hdm2-p53 interaction is paramount for the rational design and development of next-generation inhibitors. While challenges remain, the continued exploration of novel chemical scaffolds and combination therapies holds the promise of unlocking the full therapeutic potential of targeting this critical oncogenic pathway. This guide provides a foundational resource for researchers dedicated to advancing the field of Hdm2-targeted cancer therapy.

References

- 1. portlandpress.com [portlandpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. tandfonline.com [tandfonline.com]

- 4. What are MDM2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Inhibition of HDM2 and Activation of p53 by Ribosomal Protein L23 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mdm2 - Wikipedia [en.wikipedia.org]

- 8. dovepress.com [dovepress.com]

- 9. MDM2 E3 ligase activity is essential for p53 regulation and cell cycle integrity | PLOS Genetics [journals.plos.org]

- 10. The Mdm2 RING domain C‐terminus is required for supramolecular assembly and ubiquitin ligase activity | The EMBO Journal [link.springer.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. An alternatively spliced HDM2 product increases p53 activity by inhibiting HDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Molecular characterization of the hdm2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular characterization of the hdm2-p53 interaction. | Semantic Scholar [semanticscholar.org]

- 16. Small molecule inhibitors of HDM2 ubiquitin ligase activity stabilize and activate p53 in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 19. targetedonc.com [targetedonc.com]

- 20. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Targeting Hdm2 and Hdm4 in Anticancer Drug Discovery: Implications for Checkpoint Inhibitor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ASCO – American Society of Clinical Oncology [asco.org]

- 23. Facebook [cancer.gov]

- 24. Affinity-based protein profiling of MDM2 inhibitor Navtemadlin - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Profiling small molecule inhibitors against helix–receptor interactions: the Bcl-2 family inhibitor BH3I-1 potently inhibits p53/hDM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Activity‐Directed Synthesis of Inhibitors of the p53/hDM2 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ashpublications.org [ashpublications.org]

- 29. High content screening biosensor assay to identify disruptors of p53-hDM2 protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

An In-depth Technical Guide to HDM2 E3 Ligase Inhibitors for Inducing Apoptosis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of HDM2 E3 ligase inhibitors as a therapeutic strategy for inducing apoptosis in cancer cells. It covers the core mechanism of action, details on specific inhibitors, quantitative data on their efficacy, and detailed protocols for essential experimental validation.

Introduction: The HDM2-p53 Axis as a Therapeutic Target

The tumor suppressor protein p53 plays a crucial role in maintaining genomic integrity by inducing cell cycle arrest, senescence, or apoptosis in response to cellular stress.[1] The human double minute 2 (HDM2), and its murine homolog MDM2, is a primary negative regulator of p53.[2] HDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby keeping its levels low in healthy, unstressed cells.[2][3] In many cancers that retain wild-type p53, the overexpression of HDM2 leads to the functional inactivation of p53, allowing cancer cells to evade apoptosis and proliferate uncontrollably.[1]

Targeting the HDM2-p53 interaction with small molecule inhibitors has emerged as a promising therapeutic strategy to reactivate p53 and its tumor-suppressive functions.[1] These inhibitors typically work by binding to the p53-binding pocket on HDM2, preventing the interaction between the two proteins. This leads to the stabilization and accumulation of p53, which can then transcriptionally activate its downstream target genes, culminating in cell cycle arrest and apoptosis.[4]

Mechanisms of Action of HDM2 E3 Ligase Inhibitors

HDM2 inhibitors primarily induce apoptosis through the reactivation of the p53 pathway. However, evidence also suggests the existence of p53-independent mechanisms of action.

p53-Dependent Apoptosis

The canonical mechanism of action for most HDM2 inhibitors involves the disruption of the HDM2-p53 interaction. This leads to:

-

Stabilization and Accumulation of p53: By preventing HDM2-mediated ubiquitination and degradation, these inhibitors cause a rapid increase in intracellular p53 levels.[4]

-

Transcriptional Activation of Pro-Apoptotic Genes: Stabilized p53 acts as a transcription factor, upregulating the expression of key pro-apoptotic proteins, including:

-

Bax (Bcl-2-associated X protein): A member of the Bcl-2 family that promotes apoptosis by permeabilizing the mitochondrial outer membrane.[5]

-

PUMA (p53 upregulated modulator of apoptosis): A BH3-only protein that is a potent activator of Bax and Bak.[5][6]

-

Noxa: Another BH3-only protein that contributes to apoptosis induction.[5]

-

-

Induction of Cell Cycle Arrest: p53 also activates the transcription of p21 (CDKN1A), a cyclin-dependent kinase inhibitor that leads to cell cycle arrest, typically at the G1/S checkpoint.[4]

p53-Independent Apoptosis

Recent studies have indicated that some HDM2 inhibitors can induce apoptosis even in cancer cells with mutated or deficient p53.[7][8] The mechanisms for this are still being elucidated but may involve:

-

Inhibition of HDM2's E3 Ligase Activity Towards Other Substrates: HDM2 has other substrates besides p53, and inhibiting its E3 ligase activity could affect other cellular pathways.[2]

-

Induction of Endoplasmic Reticulum (ER) Stress: Some inhibitors, like Nutlin-3a, have been shown to induce ER stress, leading to the upregulation of Death Receptor 5 (DR5) and activation of the extrinsic apoptosis pathway, independent of p53 status.[7]

-

Targeting the MDM2-MDM4 Heterodimer: Some novel inhibitors are being developed to target the E3 ligase activity of the MDM2-MDM4 complex, which can have p53-independent oncogenic roles.[1]

Key HDM2 E3 Ligase Inhibitors and Their Efficacy

A number of small molecule HDM2 inhibitors have been developed and are in various stages of preclinical and clinical development.

| Inhibitor | Mechanism of Action | Target Cancer Types (Examples) | IC50 Range (µM) | Reference |

| Nutlin-3a | Disrupts p53-HDM2 interaction | Neuroendocrine tumors, Colon cancer | 1-10 | [7][9] |

| NVP-CGM097 | Disrupts p53-HDM2 interaction | Neuroendocrine tumors | 0.1-2.5 | [9] |

| MI-63 | Disrupts p53-HDM2 interaction | Mantle Cell Lymphoma | 0.5-5.0 | [4][10] |

| Idasanutlin (RG7388) | Disrupts p53-HDM2 interaction | Triple-Negative Breast Cancer | 2.0-7.62 | [8] |

| Milademetan (DS-3032b) | Disrupts p53-HDM2 interaction | Triple-Negative Breast Cancer | 2.0-7.62 | [8] |

| HLI98 series | Inhibits HDM2 E3 ligase activity | Various cancers | Not specified | [3] |

| MMRi36 | Activator of MDM2-MDM4 E3 ligase | Leukemia (p53-null) | 1.45-1.66 | [1] |

| HDM201 | Disrupts p53-HDM2 interaction | Various p53 wild-type cancers | Potent, regimen-dependent | [6] |

Quantitative Effects of HDM2 Inhibitors on Apoptosis and Protein Expression

| Inhibitor | Cell Line | Concentration (µM) | Apoptosis Induction (% of cells) | Key Protein Changes | Reference | |---|---|---|---|---| | NSC-66811 | K562/IR (Imatinib-resistant CML) | 10 | 42.67 (early + late) | ↑p53, ↓MDM2, ↑Bax, ↑Puma, ↑Noxa |[5] | | | | 25 | 63.19 (early + late) | |[5] | | Nutlin-3 | K562/IR (Imatinib-resistant CML) | 10 | 43.97 (early + late) | ↑p53, ↓MDM2, ↑Bax, ↑Puma, ↑Noxa |[5] | | | | 25 | 62.6 (early + late) | |[5] | | MI-63 | Mantle Cell Lymphoma lines | 5 | Significant increase | ↑p53, ↑HDM2, ↑PUMA, ↑p21 |[4] | | NVP-CGM097 | GOT1 (Neuroendocrine tumor) | 0.1-2.5 | Dose-dependent decrease in viability | ↑p53, ↑p21, ↓phospho-Rb, ↓E2F1 |[9] |

Experimental Protocols for Evaluating HDM2 Inhibitors

This section provides detailed methodologies for key experiments used to characterize the efficacy of HDM2 E3 ligase inhibitors.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells of interest

-

96-well plates

-

Complete culture medium

-

HDM2 inhibitor stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the HDM2 inhibitor in culture medium. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[11]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V Staining)

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early marker of apoptosis.[12]

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Cell Preparation: Induce apoptosis in cells by treating with the HDM2 inhibitor for the desired time. Include positive and negative controls.

-

Harvesting: Harvest cells (including both adherent and floating cells) and wash them twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI (e.g., 50 µg/mL) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common).

-

Western Blot Analysis

Western blotting is used to detect and quantify the levels of specific proteins, such as p53, HDM2, and apoptosis-related proteins, in cell lysates.

Materials:

-

Treated and control cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-HDM2, anti-Bax, anti-PUMA, anti-p21, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse cells in ice-cold RIPA buffer. Determine protein concentration using a BCA assay.[13]

-

Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and incubate with ECL substrate. Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Experimental and Screening Workflow

The discovery and characterization of novel HDM2 E3 ligase inhibitors typically follows a structured workflow.

Conclusion

HDM2 E3 ligase inhibitors represent a targeted and promising approach for cancer therapy, particularly for tumors that retain wild-type p53. By reactivating the p53 pathway, these inhibitors can induce robust apoptotic responses in cancer cells. The ongoing development of new inhibitors, including those with p53-independent mechanisms of action, continues to expand the potential of this therapeutic strategy. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and drug developers working in this exciting field.

References

- 1. mdpi.com [mdpi.com]

- 2. p53-Independent Effects of Mdm2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule inhibitors of HDM2 ubiquitin ligase activity stabilize and activate p53 in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the p53 E3 Ligase HDM-2 Induces Apoptosis and DNA Damage-Independent p53 Phosphorylation in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MDM2 inhibitors induce apoptosis by suppressing MDM2 and enhancing p53, Bax, Puma and Noxa expression levels in imatinib‑resistant chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Frontiers | MDM2 inhibitor induces apoptosis in colon cancer cells through activation of the CHOP-DR5 pathway, independent of p53 phenotype [frontiersin.org]

- 8. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of the p53 E3 ligase HDM-2 induces apoptosis and DNA damage--independent p53 phosphorylation in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. benchchem.com [benchchem.com]

Unraveling the Allosteric Inhibition of Hdm2: A Technical Guide to the Binding Site of Hdm2 E3 Ligase Inhibitor 1

For Immediate Release

This technical guide provides a comprehensive analysis of the binding site and mechanism of action for Hdm2 E3 ligase inhibitor 1 (CAS 414905-09-2). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings, presents quantitative data, and offers detailed protocols to facilitate further investigation into the allosteric regulation of Hdm2.

Executive Summary

Hdm2 is a pivotal negative regulator of the p53 tumor suppressor, functioning as an E3 ubiquitin ligase that targets p53 for proteasomal degradation. Inhibiting the Hdm2-p53 interaction is a well-established therapeutic strategy. However, direct disruption of this protein-protein interaction is not the only mechanism for Hdm2 inhibition. This compound represents a class of small molecules that inhibit Hdm2's enzymatic activity through an allosteric mechanism. This guide elucidates the current understanding of its binding site, presents its inhibitory characteristics, and provides the necessary experimental frameworks for its study.

Binding Site Characterization of this compound

Biochemical studies have revealed that this compound acts as a reversible, noncompetitive inhibitor with respect to both the p53 substrate and the ubiquitin-conjugating enzyme E2 (UbcH5b)[1]. This kinetic profile strongly indicates that the inhibitor does not bind to the p53-binding cleft or the E2 recruitment domain of Hdm2. Instead, it interacts with an allosteric site, inducing a conformational change that impedes the catalytic transfer of ubiquitin to p53.

To date, a co-crystal structure of Hdm2 in complex with this compound has not been reported in the public domain. Consequently, the precise atomic-level interactions and the specific amino acid residues constituting the binding pocket remain to be definitively elucidated. However, competition studies with other, chemically distinct, noncompetitive inhibitors suggest the existence of a common allosteric binding region on Hdm2 that can be targeted by small molecules to modulate its E3 ligase activity[1]. The identification and characterization of this allosteric pocket represent a significant avenue for the development of novel Hdm2 inhibitors with distinct pharmacological profiles from those that target the p53-binding groove.

Quantitative Inhibitor Data

The inhibitory potency of this compound has been determined through in vitro biochemical assays. The key quantitative data is summarized in the table below.

| Inhibitor Name | CAS Number | Molecular Formula | IC50 (p53 Ubiquitination) | Mechanism of Inhibition |

| This compound | 414905-09-2 | C₁₀H₈F₆N₂O₃S | 12.7 µM[2] | Noncompetitive with p53 and UbcH5b[1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of Hdm2 inhibition. The following protocols are based on established methods for characterizing the activity of Hdm2 E3 ligase inhibitors[1][3].

In Vitro Hdm2-Mediated p53 Ubiquitination Assay

This assay measures the ability of an inhibitor to block the transfer of ubiquitin from an E2 enzyme to p53, catalyzed by Hdm2.

Materials:

-

Recombinant human Hdm2 (full-length or RING domain)

-

Recombinant human p53

-

Recombinant human E1 ubiquitin-activating enzyme

-

Recombinant human UbcH5b (E2)

-

Ubiquitin

-

ATP solution (100 mM)

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

This compound (dissolved in DMSO)

-

SDS-PAGE gels and buffers

-

Anti-p53 antibody

-

Anti-ubiquitin antibody

-

Chemiluminescent substrate

Procedure:

-

Prepare a reaction mixture containing ubiquitination buffer, ATP (final concentration 2 mM), ubiquitin (final concentration 10 µM), E1 (final concentration 100 nM), and UbcH5b (final concentration 500 nM).

-

Add Hdm2 (final concentration 200 nM) and p53 (final concentration 1 µM) to the reaction mixture.

-

Add this compound at various concentrations (e.g., 0.1 to 100 µM). Include a DMSO-only control.

-

Incubate the reaction at 30°C for 60-90 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform Western blotting using an anti-p53 antibody to detect ubiquitinated forms of p53 (which will appear as a ladder of higher molecular weight bands). An anti-ubiquitin antibody can also be used.

-

Develop the blot using a chemiluminescent substrate and image the results.

-

Quantify the intensity of the ubiquitinated p53 bands to determine the IC50 of the inhibitor.

Hdm2 Autoubiquitination Assay

This assay is performed to assess the selectivity of the inhibitor, as some compounds may inhibit p53 ubiquitination while sparing Hdm2's ability to ubiquitinate itself.

Materials:

-

Same as in section 4.1, excluding p53.

-

Anti-Hdm2 antibody.

Procedure:

-

Follow the same procedure as in section 4.1, but omit p53 from the reaction mixture.

-

After SDS-PAGE and Western blotting, probe the membrane with an anti-Hdm2 antibody.

-

Analyze the ladder of higher molecular weight bands corresponding to ubiquitinated Hdm2 to determine the effect of the inhibitor on autoubiquitination.

Visualizations

The following diagrams illustrate the key pathways and experimental logic related to the inhibition of Hdm2 by this compound.

Caption: Hdm2-p53 signaling and the mechanism of allosteric inhibition.

Caption: Workflow for determining the IC50 of this compound.

Caption: Logical flow of the allosteric inhibition mechanism.

References

The Critical Interaction: A Technical Guide to Hdm2 E3 Ligase Inhibitor 1 and its Modulation of p53 Ubiquitination

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity and preventing tumorigenesis. Its cellular levels are tightly regulated, primarily through the action of the E3 ubiquitin ligase Hdm2 (Human double minute 2), which targets p53 for proteasomal degradation. The discovery of small molecule inhibitors that disrupt the Hdm2-p53 interaction has opened new avenues for cancer therapy. This technical guide provides an in-depth analysis of "Hdm2 E3 ligase inhibitor 1," a reversible inhibitor of Hdm2-mediated p53 ubiquitination. We will delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its characterization, and visualize the underlying biological pathways and experimental workflows.

Introduction: The Hdm2-p53 Axis as a Therapeutic Target

The p53 protein functions as a transcription factor that, in response to cellular stress such as DNA damage, oncogene activation, or hypoxia, can induce cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of damaged cells.[1][2] The activity and stability of p53 are predominantly controlled by Hdm2, an E3 ubiquitin ligase that binds to the N-terminal transactivation domain of p53.[3][4] This interaction has two main consequences: it inhibits the transcriptional activity of p53 and it promotes the ubiquitination of p53, marking it for degradation by the 26S proteasome.[5][6]

In many human cancers with wild-type p53, the function of this crucial tumor suppressor is abrogated by the overexpression of Hdm2.[7] This makes the Hdm2-p53 interaction a prime target for therapeutic intervention. Small molecule inhibitors designed to block this interaction can stabilize and activate p53, leading to the selective elimination of cancer cells. "this compound" is one such molecule that has shown promise in preclinical studies.[8]

Mechanism of Action of this compound

This compound is a reversible inhibitor that directly targets the E3 ligase activity of Hdm2, specifically preventing the transfer of ubiquitin from the E2 conjugating enzyme (like UbcH5b) to p53.[7][8] Unlike some inhibitors that disrupt the Hdm2-p53 protein-protein interaction at the binding pocket, this inhibitor appears to act on the catalytic function of the Hdm2 RING domain. By inhibiting p53 ubiquitination, the inhibitor leads to the accumulation of p53 protein in the nucleus, subsequent activation of p53 target genes (such as p21), and ultimately, cell cycle arrest and apoptosis in cancer cells with functional p53.[9]

Quantitative Data Presentation

The efficacy of Hdm2 E3 ligase inhibitors is typically quantified through various biochemical and cell-based assays. The following tables summarize key quantitative data for this compound and other relevant inhibitors for comparison.

Table 1: In Vitro Efficacy of Hdm2 E3 Ligase Inhibitors

| Inhibitor | Target | Assay Type | IC50 / Ki | Reference |

| This compound | Hdm2 E3 Ligase Activity | In Vitro Ubiquitination Assay | 12.7 µM (IC50) | [8] |

| Nutlin-3a | Hdm2-p53 Interaction | Competitive Binding Assay | 90 nM (IC50) | [5] |

| Compound 5 | Hdm2-p53 Interaction | Binding Assay | 0.6 nM (Ki) | [8] |

| Compound 10 | Hdm2-p53 Interaction | Binding Assay | 0.88 nM (Ki) | [5] |

| Compound 12 (AM-8553) | Hdm2-p53 Interaction | Competitive Binding Assay | 1.1 nM (IC50) | [5] |

Table 2: Cellular Activity of Hdm2 Inhibitors

| Inhibitor | Cell Line | Assay Type | IC50 | Selectivity (over p53-null cells) | Reference |

| This compound | (Data not publicly available) | Cell Viability | - | - | |

| Nutlin-3 | p53-expressing cell lines | Cytotoxicity | 100-300 nM | >150-fold | [10] |

| Compound 5 | SJSA-1 (osteosarcoma, wt-p53) | Cell Growth Inhibition | 0.2 µM | 91-fold | [8] |

| Compound 10 | SJSA-1, RS4;11, LNCaP, HCT116 | Cell Growth Inhibition | 100-200 nM | >100-fold | [5][11] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of Hdm2 inhibitors. Below are methodologies for key experiments.

In Vitro p53 Ubiquitination Assay

This assay directly measures the ability of an inhibitor to block the Hdm2-mediated ubiquitination of p53.

Materials:

-

Recombinant human E1 activating enzyme (UBE1)

-

Recombinant human E2 conjugating enzyme (UbcH5b)

-

Recombinant human Hdm2 (GST-tagged)

-

Recombinant human p53 (FLAG-tagged)

-

Biotinylated Ubiquitin (Biotin-Ub)

-

ATP solution (10 mM)

-

Ubiquitination Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM DTT)

-

This compound

-

AlphaLISA® anti-FLAG acceptor beads and Streptavidin-conjugated donor beads (for high-throughput screening) or SDS-PAGE and Western Blot reagents.

Procedure:

-

Prepare a master mix containing UBE1 (final concentration ~40 nM), UbcH5b (final concentration ~500 nM), Biotin-Ub, and ATP in Ubiquitination Assay Buffer.[12]

-

In a 384-well plate, add the test inhibitor at various concentrations.

-

Add recombinant Hdm2 (final concentration ~1 nM) and p53 (final concentration ~10 nM) to the wells.[12]

-

Initiate the reaction by adding the master mix to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

For AlphaLISA detection, add anti-FLAG acceptor beads and incubate for 30 minutes at room temperature.[12]

-

Add Streptavidin-conjugated donor beads and incubate for another 15-30 minutes in the dark.[12]

-

Read the plate on an AlphaScreen® microplate reader. A decrease in signal indicates inhibition of p53 ubiquitination.

-

For Western blot analysis, stop the reaction by adding SDS-PAGE loading buffer. Run the samples on a polyacrylamide gel, transfer to a PVDF membrane, and probe with anti-p53 or anti-FLAG antibodies to visualize the ubiquitinated p53 species.

Co-Immunoprecipitation (Co-IP) for Hdm2-p53 Interaction

This assay determines if the inhibitor disrupts the physical interaction between Hdm2 and p53 in a cellular context.

Materials:

-

Human cancer cell line with wild-type p53 (e.g., HCT116, A549).

-

This compound.

-

Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.[13]

-

Anti-p53 antibody for immunoprecipitation.

-

Anti-Hdm2 and anti-p53 antibodies for Western blotting.

-

Protein A/G agarose (B213101) or magnetic beads.

Procedure:

-

Culture cells to 70-80% confluency and treat with the inhibitor or vehicle control for the desired time (e.g., 12 hours).[13]

-

Wash cells with ice-cold PBS and lyse with Co-IP Lysis/Wash Buffer on ice for 30 minutes.[13]

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant.

-

Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C.

-

Incubate ~1 mg of pre-cleared lysate with 2-4 µg of anti-p53 antibody overnight at 4°C with gentle rotation.[13]

-

Add pre-washed Protein A/G beads and incubate for another 2 hours at 4°C.

-

Wash the beads three times with ice-cold Co-IP Lysis/Wash Buffer.

-

Elute the protein complexes by boiling the beads in SDS-PAGE loading buffer.

-

Analyze the eluates and input lysates by Western blotting using anti-Hdm2 and anti-p53 antibodies. A decrease in the amount of co-immunoprecipitated Hdm2 in the inhibitor-treated sample indicates disruption of the interaction.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of the inhibitor to Hdm2 in intact cells.

Materials:

-

Cell line expressing Hdm2.

-

This compound.

-

PBS with protease inhibitors.

-

PCR tubes.

-

Thermal cycler.

-

SDS-PAGE and Western Blot reagents.

-

Anti-Hdm2 antibody.

Procedure:

-

Treat cultured cells with the inhibitor or vehicle control.

-

Harvest and resuspend the cells in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3-5 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[14]

-

Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

-

Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Transfer the supernatant to new tubes and determine the protein concentration.

-

Analyze equal amounts of soluble protein by Western blotting using an anti-Hdm2 antibody.

-

Quantify the band intensities. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement and stabilization of Hdm2.

Visualizations: Pathways and Workflows

Hdm2-p53 Signaling Pathway and Inhibitor Action

Caption: Hdm2-p53 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Inhibitor Characterization

Caption: Logical workflow for the characterization of this compound.

Logical Relationship of Inhibitor's Action

Caption: Logical flow of the cellular effects following inhibition of Hdm2 E3 ligase activity.

Conclusion

This compound represents a promising class of targeted therapeutics for cancers that retain wild-type p53. By directly inhibiting the ubiquitination of p53, this compound effectively stabilizes and activates the tumor suppressor, leading to desired anti-cancer effects. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on the Hdm2-p53 axis. Further investigation into the in vivo efficacy, pharmacokinetic properties, and potential resistance mechanisms of this and similar inhibitors will be crucial for their successful clinical translation.

References

- 1. Purification of Ubiquitinated p53 Proteins from Mammalian Cells [jove.com]

- 2. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative assays of Mdm2 ubiquitin ligase activity and other ubiquitin-utilizing enzymes for inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differentiation of Hdm2-mediated p53 ubiquitination and Hdm2 autoubiquitination activity by small molecular weight inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potent and Orally Active Small-Molecule Inhibitors of the MDM2-p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small molecule inhibitors of HDM2 ubiquitin ligase activity stabilize and activate p53 in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. benchchem.com [benchchem.com]

- 14. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antitumor Efficacy of Hdm2 E3 Ligase Inhibitor 1: A Technical Guide

This technical guide provides an in-depth overview of the antitumor efficacy of Hdm2 E3 ligase inhibitor 1, a reversible inhibitor of the Hdm2-mediated ubiquitination of the p53 tumor suppressor protein. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Hdm2-p53 axis in cancer.

Introduction: The Hdm2-p53 Pathway as a Therapeutic Target

The tumor suppressor protein p53 is a critical regulator of cellular processes such as cell cycle arrest, apoptosis, and DNA repair.[1] Its inactivation is a common event in the development of human cancers. In approximately 50% of cancers where the TP53 gene is not mutated, p53 function is often suppressed by its principal negative regulator, the E3 ubiquitin ligase Hdm2 (Human double minute 2; also known as Mdm2 in mice).[2]

Hdm2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This action effectively keeps p53 levels low in healthy cells. However, in many tumor types, Hdm2 is overexpressed, leading to excessive p53 degradation and allowing cancer cells to evade apoptosis and proliferate uncontrollably.[4]

Inhibition of the Hdm2 E3 ligase activity presents a promising therapeutic strategy for reactivating p53 in these cancers. Small molecule inhibitors that disrupt the Hdm2-p53 interaction can stabilize p53, leading to the activation of downstream signaling pathways that can induce cancer cell death.[3]

This compound: Mechanism of Action

This compound is a small molecule compound that acts as a reversible inhibitor of the E3 ubiquitin ligase activity of Hdm2.[5] Its primary mechanism of action is to bind to Hdm2 and block the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme (like UbcH5b) to p53.[5][6] This inhibition of p53 ubiquitination leads to the stabilization and accumulation of p53 protein within the tumor cell.[5] The elevated levels of functional p53 can then transcriptionally activate its target genes, such as CDKN1A (encoding p21) and pro-apoptotic genes, resulting in cell cycle arrest and apoptosis, thereby exerting its antitumor effect.

Data Presentation: In Vitro Efficacy

The following tables summarize the quantitative data for this compound and provide a comparative context with other known Hdm2 inhibitors.

Table 1: In Vitro Efficacy of this compound

| Compound | Target | Assay | IC50 | Source |

| This compound | Hdm2-mediated p53 ubiquitination | In Vitro Ubiquitination Assay | 12.7 µM | [5] |

Table 2: Comparative In Vitro Efficacy of Selected Hdm2 Inhibitors

| Compound | Cell Line | p53 Status | Assay | IC50 | Source |

| Nutlin-3 | MCF7 (Breast Cancer) | Wild-Type | Cell Viability (MTT) | 5.9 µM | |

| Milademetan | MCF7 (Breast Cancer) | Wild-Type | Cell Viability (MTT) | 11.07 µM | |

| Yh239-EE | MCF7 (Breast Cancer) | Wild-Type | Cell Viability (MTT) | 8.45 µM | |

| MI-63 | Mantle Cell Lymphoma Cell Lines | Wild-Type | Proliferation Assay | 0.5-5.0 µM | [7] |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the antitumor efficacy of Hdm2 E3 ligase inhibitors are provided below.

In Vitro Ubiquitination Assay

This assay is designed to measure the ability of an inhibitor to block the Hdm2-mediated ubiquitination of p53.

Materials:

-

Recombinant human Hdm2 (E3 ligase)

-

Recombinant human UBE1 (E1 activating enzyme)

-

Recombinant human UbcH5b (E2 conjugating enzyme)

-

Recombinant human p53 (substrate)

-

Biotinylated-Ubiquitin

-

ATP

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM DTT)

-

This compound

-

Streptavidin-coated plates and detection reagents (for ELISA-based readout) or SDS-PAGE and Western blot reagents.

Protocol:

-

Prepare a reaction mixture containing ubiquitination buffer, ATP, E1 enzyme, E2 enzyme, biotinylated-ubiquitin, and the p53 substrate.

-

Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture.

-

Initiate the reaction by adding the Hdm2 E3 ligase.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling, or by adding a stop buffer for ELISA-based assays.

-

For Western Blot Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-p53 antibody to visualize the ubiquitinated p53 species (which will appear as a ladder of higher molecular weight bands).

-

-

For ELISA-based Analysis:

-

Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated-ubiquitinated p53.

-

Detect the captured p53 using a specific primary antibody and a labeled secondary antibody.

-

Quantify the signal using a plate reader.

-

-

The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., with wild-type p53)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include vehicle-treated control wells.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate with gentle shaking for 15-30 minutes at room temperature to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-